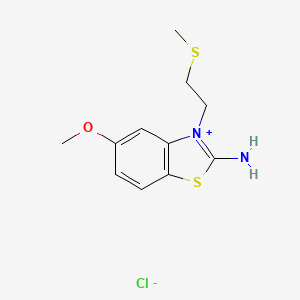
6-Chloro-3-propyl-1,3-benzothiazol-3-ium-2-amine;iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzothiazole derivatives, such as the one you mentioned, are a class of compounds that have a benzene ring fused to a thiazole ring . They are found in various marine and terrestrial natural compounds and are widely used due to their pharmaceutical and biological activity .
Synthesis Analysis
Benzothiazoles can be synthesized from the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides . A series of 6-substituted-1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives of benzothiazole were synthesized in satisfactory yield .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives involves a benzene ring fused to a thiazole ring . The specific structure of “6-Chloro-3-propyl-1,3-benzothiazol-3-ium-2-amine;iodide” could not be found in the available resources.Chemical Reactions Analysis
The chemical reactions involving benzothiazole derivatives are diverse and depend on the specific compound and conditions. The synthesis of benzothiazole derivatives often involves condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can vary widely. For example, one derivative, 6-Chloro-N-(6-(2-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)benzo[d]thiazol-2-amine, has a melting point of 254–256 °C .Scientific Research Applications
Anti-Inflammatory Activity
6-Chloro-3-propyl-1,3-benzothiazol-3-ium-2-amine;iodide: derivatives have been investigated for their anti-inflammatory properties. Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily inhibit cyclooxygenase (COX) enzymes, which play a key role in prostaglandin synthesis. These compounds may selectively target COX-2, reducing inflammation without causing significant gastrointestinal (GI) side effects .
Analgesic Effects
The same derivatives have shown promise as analgesics. By modulating COX-2 activity, they can alleviate pain associated with inflammation. Their potential to provide pain relief without compromising GI mucosal protection makes them interesting candidates for further study .
Ulcerogenic Properties
Understanding the ulcerogenic potential of these compounds is crucial. While traditional NSAIDs (such as aspirin) inhibit both COX-1 and COX-2, leading to GI irritation and ulceration, compounds selectively targeting COX-2 may mitigate these adverse effects. Investigating the ulcerogenic risk associated with This compound derivatives is essential .
Antimicrobial Activity
Benzothiazole derivatives often exhibit antimicrobial effects. Investigating whether this compound derivatives possess antibacterial, antifungal, or antiviral properties could yield valuable insights for drug development.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-chloro-3-propyl-1,3-benzothiazol-3-ium-2-amine;iodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2S.HI/c1-2-5-13-8-4-3-7(11)6-9(8)14-10(13)12;/h3-4,6,12H,2,5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQCVGBKNJOXSGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+]1=C(SC2=C1C=CC(=C2)Cl)N.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClIN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Amino-6-methyl-3-(2-(methylthio)ethyl)benzo[d]thiazol-3-ium chloride](/img/structure/B8016683.png)
![2-Amino-3-(2-ethoxy-2-oxoethyl)-6-(methylthio)benzo[d]thiazol-3-ium bromide](/img/structure/B8016688.png)
![2-Amino-3-(2-ethoxy-2-oxoethyl)-6-isopropylbenzo[d]thiazol-3-ium bromide](/img/structure/B8016696.png)
![2-Amino-3-(2-ethoxy-2-oxoethyl)-6-methylbenzo[d]thiazol-3-ium bromide](/img/structure/B8016704.png)
![2-Amino-3-(2-ethoxy-2-oxoethyl)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-3-ium bromide](/img/structure/B8016707.png)


![2-Amino-5-methoxy-3-propylbenzo[d]thiazol-3-ium iodide](/img/structure/B8016737.png)
![6-Amino-7-propyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-7-ium iodide](/img/structure/B8016740.png)

![N-{[3-(2-Aminoethyl)-1,2,4-oxadiazol-5-YL]methyl}acetamide hydrochloride](/img/structure/B8016769.png)
